Product packaging for 1-[4-(Oxan-2-yloxy)phenyl]ethanone(Cat. No.:CAS No. 16162-69-9)

1-[4-(Oxan-2-yloxy)phenyl]ethanone

Cat. No.: B098195
CAS No.: 16162-69-9
M. Wt: 220.26 g/mol
InChI Key: FOSIJJWHNJBMAA-UHFFFAOYSA-N
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Description

1-[4-(Oxan-2-yloxy)phenyl]ethanone is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . Its structure consists of an acetophenone core linked to a tetrahydropyran (oxane) ring via an ether bond at the para position. This molecular architecture, featuring a protected hydroxyl group, suggests its potential utility as a synthetic intermediate or building block in organic chemistry and pharmaceutical research . The tetrahydropyranyl (THP) group is a common protecting group for alcohols in multi-step synthetic sequences. As such, this compound may be valuable for the development of more complex molecules, particularly in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) where controlled deprotection is required. Specific research applications, mechanistic studies, and detailed physical properties for this compound are not fully documented in the public domain. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the relevant safety data sheets (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B098195 1-[4-(Oxan-2-yloxy)phenyl]ethanone CAS No. 16162-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(oxan-2-yloxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(14)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h5-8,13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSIJJWHNJBMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464394
Record name 4'-Tetrahydropyranyloxy-acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16162-69-9
Record name 4'-Tetrahydropyranyloxy-acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within the Ethanone and Tetrahydropyran Chemical Landscape

1-[4-(Oxan-2-yloxy)phenyl]ethanone is a derivative of acetophenone (B1666503), where the acetyl group is attached to a phenyl ring. This places it within the broad class of ethanones, which are ketones with an ethyl group. The phenyl ring is substituted at the para position with an oxan-2-yloxy group. The term "oxane" is the preferred IUPAC nomenclature for tetrahydropyran (B127337), a six-membered heterocyclic ether. wikipedia.org The full IUPAC name for this compound is 1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone.

The ethanone (B97240) functional group is a common motif in a vast array of organic molecules, both naturally occurring and synthetic. Aryl ketones, in particular, are pivotal intermediates in organic synthesis and are found in numerous biologically active compounds. The tetrahydropyran ring system is also a fundamental structure in organic chemistry, most notably as the core of pyranose sugars like glucose. wikipedia.org Derivatives of tetrahydropyran are widely utilized in various chemical applications. wikipedia.org

Structural Significance of the Oxan 2 Yloxy Moiety in Designed Molecular Architectures

The oxan-2-yloxy group, also known as the 2-tetrahydropyranyl (THP) ether, plays a crucial role in the design of molecular architectures, primarily as a protecting group for alcohols and phenols. wikipedia.org The formation of a THP ether by reacting an alcohol with 3,4-dihydropyran is a common strategy in multi-step organic synthesis. wikipedia.org

This protecting group is favored for its stability under a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and many oxidizing and reducing agents. However, it can be readily removed under acidic conditions to regenerate the original alcohol or phenol (B47542). wikipedia.org This orthogonality makes the THP group an invaluable tool for chemists when planning complex synthetic routes.

In the context of 1-[4-(Oxan-2-yloxy)phenyl]ethanone, the oxan-2-yloxy group serves to protect the phenolic hydroxyl group of 4-hydroxyacetophenone. This allows for chemical transformations to be carried out on other parts of the molecule, such as the ketone or the aromatic ring, without affecting the hydroxyl group. Subsequently, the THP group can be removed to yield the corresponding 4-hydroxyphenyl ethanone (B97240) derivative.

Overview of Research Trajectories for Similar Compounds

Established Reaction Pathways for Compound Generation

The formation of this compound, also known as 4-acetylphenyl tetrahydropyranyl ether, relies on well-established principles of organic chemistry, specifically the protection of phenols.

The primary synthesis route involves the direct reaction of its two main precursors: 4-hydroxyacetophenone and 3,4-dihydro-2H-pyran (DHP). wikipedia.orgwikipedia.org 4-hydroxyacetophenone provides the core phenyl ethanone structure with a hydroxyl group available for reaction. DHP serves as the source for the tetrahydropyranyl (THP) group, which acts as a protective shield for the phenol's hydroxyl functionality. wikipedia.org

This reaction is typically catalyzed by an acid. rsc.org A variety of catalysts have been developed for the tetrahydropyranylation of alcohols and phenols. tandfonline.com The choice of catalyst and solvent can significantly influence the reaction's efficiency, yield, and conditions, such as temperature and reaction time. conicet.gov.ar For instance, the reaction can be carried out at room temperature using a Wells–Dawson heteropolyacid as a catalyst in toluene. conicet.gov.ar

Table 1: Selected Catalysts for the Tetrahydropyranylation of Phenols

Catalyst Solvent Conditions Yield Reference
Wells–Dawson Heteropolyacid (H6P2W18O62) Toluene Room Temp, 2h Good to Excellent conicet.gov.ar
Ferric Sulfate (B86663) Hydrate (B1144303) (Fe2(SO4)3·xH2O) Dichloromethane (B109758) Room Temp High cdnsciencepub.com
Preyssler Heteropolyacid (H14[NaP5W30O110]) Toluene Reflux High tandfonline.comtandfonline.com
NH4HSO4 on SiO2 Cyclopentyl methyl ether Room Temp, 4h Quantitative nih.gov
2,4,6-Trichloro rsc.orgtandfonline.comconicet.gov.artriazine (TT) Acetonitrile Room Temp, 20 min 98% (for benzyl (B1604629) alcohol) tubitak.gov.tr

The tetrahydropyranylation reaction to form compounds like this compound is a crucial step in many multi-step organic syntheses. cdnsciencepub.comtandfonline.com The THP ether group is valued for its stability under a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents (like Grignard reagents), hydrides, and various oxidizing and acylating agents. tandfonline.comtandfonline.com

This stability allows chemists to perform various chemical transformations on other parts of the molecule without affecting the protected hydroxyl group. Once the desired modifications are complete, the THP group can be easily removed through acid-catalyzed hydrolysis, restoring the original phenolic hydroxyl group. wikipedia.orgwikipedia.org This protection-deprotection strategy is fundamental in the synthesis of complex natural products and pharmaceuticals where selective reactivity is required.

Advanced Synthetic Strategies and Innovations

Research continues to yield more efficient, selective, and environmentally friendly methods for synthesizing THP ethers, including the target compound.

A variety of metal-based catalysts have been shown to be effective for the tetrahydropyranylation of phenols. These catalysts often function as Lewis acids and can offer advantages in terms of mild reaction conditions, selectivity, and reusability. researchgate.net

For example, ferric sulfate hydrate (Fe2(SO4)3·xH2O) serves as an efficient and reusable heterogeneous catalyst. cdnsciencepub.com Other metal compounds, such as zirconium tetrachloride (ZrCl4), ceric ammonium (B1175870) nitrate (B79036) (CAN), and ferric perchlorate, have also been successfully employed. rsc.org Palladium complexes, specifically bis(acetonitrile)dichloropalladium(II) (PdCl2(MeCN)2), have been used as a catalyst in tetrahydrofuran (B95107) (THF) for the selective tetrahydropyranylation of primary alcohols in the presence of phenols and other alcohols. researchgate.net

Table 2: Examples of Metal Catalysts in Tetrahydropyranylation

Metal Catalyst Solvent Key Features Reference
Ferric Sulfate Hydrate (Fe2(SO4)3·xH2O) Dichloromethane Heterogeneous, reusable, mild conditions cdnsciencepub.com
Zirconium Tetrachloride (ZrCl4) Dichloromethane Effective Lewis acid catalyst rsc.org
Ceric Ammonium Nitrate (CAN) Acetonitrile Used at room temperature rsc.org
Bis(acetonitrile)dichloropalladium(II) Tetrahydrofuran (THF) High selectivity for primary alcohols researchgate.net
Indium(III) Triflate (In(OTf)3) Not specified Lewis acid catalyst researchgate.net
Copper(II) Sulfate Pentahydrate (CuSO4·5H2O) Not specified Mild and efficient catalyst researchgate.net

While the direct electrochemical synthesis of the ether linkage in this compound is not commonly reported, electro-organic synthesis offers powerful methods for modifying the ethanone core of related aromatic ketones. Electrochemical methods can be used for reductive coupling reactions. For instance, the reductive coupling of certain substituted acetophenones can lead to the formation of new carbon-carbon bonds, yielding pinacol-type products like 2,3-bis(3-substitutedphenyl)butane-2,3-diols. researchgate.net Such electrochemical transformations demonstrate the potential to derivatize the ethanone portion of the target molecule to build more complex structures, avoiding the need for stoichiometric amounts of chemical reducing agents. researchgate.net

Exploration of Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of THP ethers has been a fertile ground for the application of these principles.

Key innovations include:

Heterogeneous Catalysts: The use of solid-supported catalysts, such as ammonium bisulfate on silica (B1680970) (NH4HSO4@SiO2) or heteropolyacids, simplifies product purification as the catalyst can be removed by simple filtration. conicet.gov.arnih.gov This also allows for the catalyst to be recovered and reused, reducing waste and cost. tandfonline.comcdnsciencepub.com

Green Solvents: Traditional solvents like dichloromethane are being replaced with more environmentally benign alternatives. Green ethereal solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used for tetrahydropyranylation reactions. nih.gov

Solvent-Free Conditions: Some methods have been developed that use sulfuric acid adsorbed on silica gel under solvent-free conditions, further reducing the environmental impact. tandfonline.com

These approaches make the synthesis of compounds like this compound more sustainable and aligned with the goals of modern chemical manufacturing. cdnsciencepub.comnih.gov

Stereoselective and Regioselective Synthetic Control in Structural Assembly

The principal and most direct route to this compound involves the acid-catalyzed reaction of 4'-hydroxyacetophenone (B195518) with 3,4-dihydro-2H-pyran (DHP). chemicalbook.com This method is widely utilized for the protection of hydroxyl groups and demonstrates excellent regioselectivity. The reaction selectively occurs at the phenolic hydroxyl group, leaving the ketone functionality untouched, to yield the desired product.

However, a significant challenge in this synthesis is the lack of stereocontrol at the newly formed stereocenter at the C2 position of the tetrahydropyran (B127337) ring. The acid-catalyzed addition of the phenol (B47542) to the double bond of DHP proceeds through a carbocation intermediate, which can be attacked from either face by the phenolate (B1203915) oxygen. This results in the formation of a racemic mixture of the (R)- and (S)-enantiomers of this compound.

Table 1: Conventional Synthesis of this compound

ReactantsCatalystSolventProduct StereochemistryReference
4'-Hydroxyacetophenone, 3,4-Dihydro-2H-pyranAcid (e.g., p-TsOH, HCl)Dichloromethane, THF, etc.Racemic mixture chemicalbook.com

To address the challenge of stereoselectivity, alternative strategies focus on the use of chiral catalysts or chiral starting materials. While specific examples for the direct enantioselective synthesis of this compound are not extensively reported in the literature, general principles of asymmetric catalysis can be applied.

One potential approach involves the use of a chiral Brønsted acid or a Lewis acid catalyst to facilitate the addition of 4-hydroxyacetophenone to DHP. A chiral catalyst could create a chiral environment around the carbocation intermediate, favoring the formation of one enantiomer over the other.

Another strategy would be to employ a pre-synthesized chiral 2-substituted tetrahydropyran derivative. For instance, the use of an enantiomerically pure 2-halotetrahydropyran or a 2-sulfonyloxytetrahydropyran would allow for a stereospecific nucleophilic substitution reaction with 4-hydroxyacetophenone. This approach transfers the chirality from the starting material to the final product.

Table 2: Potential Stereoselective Synthetic Approaches

ApproachKey ReagentsExpected Outcome
Asymmetric Catalysis4-Hydroxyacetophenone, DHP, Chiral Acid CatalystEnantioenriched this compound
Chiral Building Block4-Hydroxyacetophenone, Enantiopure 2-Leaving Group-Substituted TetrahydropyranEnantiopure this compound

The regioselectivity of the O-alkylation of phenols, particularly those with multiple hydroxyl groups or other reactive sites, can be a significant hurdle. However, in the case of 4-hydroxyacetophenone, the reaction with DHP under acidic conditions is highly regioselective for the phenolic hydroxyl group. The greater acidity of the phenolic proton compared to other protons in the molecule facilitates its preferential reaction.

Elucidation of Reactivity Patterns of the Ethanone Functional Group

The ethanone (acetyl) group in this compound is a versatile handle for a variety of chemical transformations. Its carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, while the adjacent methyl protons are acidic and can be removed by a base to form an enolate.

Common reactions involving the ethanone group include:

Reduction: The ketone can be selectively reduced to the corresponding alcohol, 1-[4-(oxan-2-yloxy)phenyl]ethanol, using mild reducing agents such as sodium borohydride (B1222165). The THP ether is generally stable under these conditions.

Oxidation: While less common for acetophenones, under specific conditions, the acetyl group can be oxidized. For instance, the Baeyer-Villiger oxidation can convert the ketone to an ester.

Condensation Reactions: The acidic alpha-protons of the acetyl group allow for base-catalyzed aldol-type condensation reactions with aldehydes to form chalcones. For example, this compound serves as an upstream product in the synthesis of Licochalcone-A. lookchem.com

Formation of Derivatives: The carbonyl group readily reacts with hydroxylamine (B1172632) to form the corresponding oxime, and with hydrazines to yield hydrazones. These reactions are often quantitative and can be used for characterization or further synthetic transformations.

Halogenation: The alpha-protons can be substituted by halogens under either acidic or basic conditions to yield α-haloacetophenones, which are valuable synthetic intermediates.

Investigation of Cleavage and Transformation Reactions of the Tetrahydropyranyl Ether Linkage

The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic oxygen. Its primary mode of reactivity is cleavage under acidic conditions to regenerate the parent phenol, 4-hydroxyacetophenone.

The cleavage of the THP ether is an acetal (B89532) hydrolysis reaction and is typically facilitated by:

Aqueous Acid: Treatment with dilute aqueous acids such as hydrochloric acid or sulfuric acid effectively removes the THP group. youtube.com

Acidic Resins: Solid-supported acids like Amberlyst H-15 can be used for cleaner and easier work-up.

Lewis Acids: Certain Lewis acids can also promote the cleavage of THP ethers. kaist.ac.kr

Alcoholysis: In the presence of an alcohol and an acid catalyst, trans-acetalization can occur, leading to the cleavage of the THP ether. total-synthesis.com

Interestingly, it has been reported that THP ethers can also be cleaved under what are typically considered non-acidic conditions, such as palladium-catalyzed hydrogenation. This is often attributed to the presence of trace acidic impurities in the catalyst or reaction medium. researchgate.net

The table below summarizes various conditions for the deprotection of THP ethers, which are applicable to this compound.

Reagent(s)Solvent(s)TemperatureNotes
Acetic acid/THF/H₂OTetrahydrofuran, Water45 °CMildly acidic conditions. nih.gov
Trifluoroacetic acid (TFA)DichloromethaneRoom Temp.Stronger acid for more resistant cases. nih.gov
p-Toluenesulfonic acid (PTSA)MethanolRoom Temp.Common and effective method. nih.gov
Pyridinium (B92312) p-toluenesulfonate (PPTS)EthanolRoom Temp.Milder acidic catalyst. total-synthesis.com
Zinc chloride/Acid chlorideAcetonitrileRoom Temp.Cleavage to the corresponding ester. kaist.ac.kr

Electrophilic and Nucleophilic Reactivity of the Substituted Phenyl Ring

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the directing effects of its two substituents. The 4-(oxan-2-yloxy) group is an ortho-, para-directing activator due to the lone pair of electrons on the ether oxygen which can be donated to the ring through resonance. Conversely, the acetyl group is a meta-directing deactivator, withdrawing electron density from the ring.

The combined effect of these two groups makes the positions ortho to the powerful activating oxanyloxy group (positions 3 and 5) the most likely sites for electrophilic attack.

Key electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to yield primarily 1-[3-nitro-4-(oxan-2-yloxy)phenyl]ethanone. Studies on the nitration of acetophenone (B1666503) itself show that it is nitrated as the free base in up to 90% sulfuric acid. rsc.orgyoutube.com

Halogenation: Introduction of halogens such as bromine or chlorine will preferentially occur at the 3- and 5-positions.

Friedel-Crafts Reactions: Acylation and alkylation reactions are also directed to the positions activated by the ether linkage.

Nucleophilic aromatic substitution is less common for this electron-rich aromatic ring unless a suitable leaving group is present on the ring.

Mechanistic Investigations of Key Chemical Conversions and Rearrangements

The mechanisms of the principal reactions of this compound are well-established in organic chemistry.

The acid-catalyzed cleavage of the THP ether proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free phenol. The carbocation is then quenched by water or another nucleophile. youtube.com The stability of the intermediate carbocation facilitates this reaction under relatively mild acidic conditions. youtube.com

Nucleophilic addition to the carbonyl group , for instance in a reduction reaction with sodium borohydride, involves the attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

Electrophilic aromatic substitution follows the classical mechanism involving the formation of a sigma complex (or arenium ion). The attack of the electrophile occurs at the electron-rich positions of the ring, and the stability of the resulting carbocation intermediate determines the regioselectivity. The strong activating effect of the para-oxanyloxy group ensures that the sigma complex is most stable when the electrophile adds to the ortho position.

Studies on Chemoselectivity and Regioselectivity in Complex Reaction Environments

The presence of multiple reactive sites in this compound makes chemoselectivity a critical consideration in its synthetic applications. For instance, when both the ketone and the THP ether are present, a selective reaction at one site without affecting the other is often desired.

Chemoselectivity: The reduction of the ketone with sodium borohydride in the presence of the THP ether is a prime example of chemoselectivity. The mild reducing agent does not affect the acid-labile ether. Conversely, acidic conditions for THP ether cleavage will generally not affect the ketone functionality.

Regioselectivity: As discussed, electrophilic substitution on the phenyl ring is highly regioselective, with the incoming electrophile being directed to the positions ortho to the activating oxanyloxy group.

The ability to control both chemo- and regioselectivity makes this compound a valuable and predictable building block in the synthesis of more complex molecules.

Utilization as a Versatile Building Block in the Construction of Complex Molecules

The strategic placement of a ketone functional group and a protected phenolic hydroxyl group in this compound renders it a valuable asset in the multi-step synthesis of complex organic molecules. The ketone moiety readily participates in a wide array of chemical transformations, including nucleophilic additions, reductions, and condensations, allowing for the extension of the carbon skeleton. Simultaneously, the oxan-2-yloxy (THP) group serves as a robust protecting group for the phenolic oxygen, which can be selectively removed under acidic conditions to unveil a reactive hydroxyl group for subsequent functionalization.

This dual reactivity allows for a modular approach to synthesis, where the ketone can be elaborated first, followed by deprotection and reaction at the phenolic position, or vice versa. This versatility has been harnessed in the synthesis of various complex structures. For instance, the ketone can be transformed into an alkene via a Wittig reaction or converted to an amine through reductive amination, introducing new functional handles for further molecular elaboration.

Table 1: Key Transformations of this compound as a Building Block
Reaction TypeReagents/ConditionsResulting Functional GroupPotential for Further Elaboration
Nucleophilic AdditionGrignard reagents (R-MgBr), Organolithium reagents (R-Li)Tertiary alcoholDehydration to alkene, oxidation
ReductionSodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)Secondary alcoholOxidation, esterification, etherification
Wittig ReactionPhosphonium ylide (Ph3P=CHR)AlkeneEpoxidation, dihydroxylation, polymerization
Reductive AminationAmine (R-NH2), reducing agent (e.g., NaBH3CN)AmineAmide formation, further alkylation
DeprotectionAcidic conditions (e.g., HCl in methanol)PhenolEtherification, esterification, electrophilic aromatic substitution

Role in the Targeted Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structural motifs within this compound provide a convenient entry point for the synthesis of a wide array of heterocyclic rings. The ketone functionality is a key electrophilic center for cyclization reactions, while the phenyl ring can be further functionalized to participate in ring-forming processes.

Generation of Thiophene (B33073) and Oxazole (B20620) Scaffolds

While direct synthesis of thiophene and oxazole scaffolds from this compound is not extensively documented, the general principles of heterocyclic synthesis suggest its potential as a precursor. For the synthesis of thiophenes, the Gewald reaction is a common method, which typically involves the condensation of a ketone with an activated nitrile and elemental sulfur in the presence of a base. The ketone of this compound could potentially serve as the carbonyl component in such a reaction.

Oxazole synthesis, on the other hand, can be achieved through various methods, such as the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. Functionalization of the α-position of the ketone in this compound, followed by introduction of an amino group and acylation, could provide the necessary intermediate for oxazole formation.

Synthesis of Triazole Derivatives via CuAAC Aided Cycloaddition and Other Methods

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a powerful tool for the synthesis of 1,2,3-triazoles. To utilize this compound in this context, it must first be functionalized to contain either an azide (B81097) or a terminal alkyne group. For example, the ketone could be reduced to an alcohol, which is then converted to an azide. Alternatively, an alkyne group could be introduced at the aromatic ring via Sonogashira coupling of a halogenated derivative. Once the functionalized precursor is obtained, it can readily undergo CuAAC with a complementary alkyne or azide to yield the desired triazole derivative. The synthesis of 1,2,4-triazole (B32235) derivatives has also been a subject of interest due to their wide range of biological activities. nih.gov

Formation of Pyrimidine (B1678525) and Pyridine (B92270) Ring Systems

The synthesis of pyrimidine rings often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea. The ketone of this compound can be elaborated to a 1,3-dicarbonyl derivative, for instance, through Claisen condensation with an ester. This resulting β-diketone can then be cyclized with an appropriate binucleophile to construct the pyrimidine ring. Several new 4-phenylpyrimidine-2(1H)-thiones have been prepared and studied for their biological activities. nih.gov

For pyridine synthesis, methods such as the Hantzsch pyridine synthesis could be adapted. This would involve a one-pot condensation of an aldehyde, a β-ketoester (which could be derived from the starting material), and ammonia. Alternatively, the Kröhnke pyridine synthesis offers another route where the ketone is first converted to a pyridinium salt, which then reacts with an α,β-unsaturated carbonyl compound in the presence of a base.

Construction of Quinoline (B57606) and Coumarin Analogues

The synthesis of quinoline derivatives, which are important scaffolds in medicinal chemistry, can be achieved through several classic named reactions. researchgate.netsapub.org For instance, the Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Nitration of this compound followed by reduction of the nitro group would provide the necessary 2-aminoaryl ketone intermediate for this reaction. The synthesis of quinoline-based compounds can also be achieved through methods like the Vilsmeier–Haack reaction followed by nucleophilic substitution. researchgate.net

Coumarin synthesis, on the other hand, can be approached via the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. Deprotection of this compound to the corresponding phenol would provide the necessary starting material for this transformation, provided a suitable β-ketoester is employed.

Development of Imidazopyrimidine and Pyridoimidazole Structures

The synthesis of fused heterocyclic systems like imidazopyrimidines and pyridoimidazoles requires the pre-formation of either an imidazole (B134444) or a pyrimidine/pyridine ring, which is then annulated. Starting from this compound, one could first construct a pyrimidine or pyridine ring as described above. Subsequent functionalization of this ring, for example, by introducing an amino group adjacent to a nitrogen atom, would set the stage for the construction of the fused imidazole ring through reaction with a suitable one-carbon synthon. Alternatively, an imidazole ring could be formed first, followed by the annulation of the pyridine or pyrimidine ring.

Application in the Research and Development of Prostaglandin (B15479496) Analogues and Related Compounds

The synthesis of prostaglandins (B1171923) and their analogues is a complex field of organic chemistry that often involves multi-step reaction sequences. Prostaglandins are potent lipid compounds with diverse physiological effects, making their synthetic analogues valuable targets for drug development. The intricate and sensitive functional groups present in prostaglandin structures necessitate the strategic use of protecting groups to prevent undesirable side reactions.

In a hypothetical synthetic route towards a prostaglandin analogue incorporating a 4-hydroxyphenyl moiety, this compound could serve as a key building block. The acetyl group could be transformed, for instance, through a Wittig or Horner-Wadsworth-Emmons reaction to build a side chain, a common strategy in prostaglandin synthesis. Following the necessary transformations, the THP group can be readily cleaved under mild acidic conditions to reveal the free hydroxyl group in the final product or at a later synthetic stage.

Table 1: Stability of the Tetrahydropyranyl (THP) Protecting Group

Reagent/ConditionStability of THP Ether
Strong Bases (e.g., LDA, NaOH)Stable
Nucleophiles (e.g., Grignard reagents)Stable
Hydride Reducing Agents (e.g., LiAlH4)Stable
Oxidizing Agents (e.g., PCC, PDC)Stable
Catalytic HydrogenationStable
Mild to Strong Acidic ConditionsCleaved

This table illustrates the robustness of the THP ether under many common reaction conditions, highlighting its utility in complex syntheses where functional group tolerance is critical.

Contributions to Material Science Research and Polymer Design

In the realm of material science, acetophenone derivatives are recognized as important building blocks for the synthesis of a variety of polymers and functional materials. researchgate.net The aromatic ring and the ketone functionality provide a scaffold that can be chemically modified to create monomers for polymerization or to introduce specific properties into existing polymers. Derivatives of 4'-hydroxyacetophenone are of particular interest because the phenolic hydroxyl group can be exploited to create polymers with useful characteristics, such as photoresists and specialized coatings. google.com

While specific research detailing the use of this compound in polymer design is not extensively documented, its structure is highly relevant to this field. It can be envisioned as a monomer or a precursor to a monomer in several polymerization strategies. For instance, the acetyl group could be a site for condensation reactions, or it could be converted to a polymerizable group like a vinyl or an acrylate (B77674) moiety.

A significant potential application lies in the synthesis of polymers containing pendant phenolic hydroxyl groups. The THP-protected monomer, this compound, could be polymerized, and the resulting polymer could then be deprotected to unmask the hydroxyl groups. This approach offers an advantage over the direct polymerization of monomers containing free phenolic groups, which can sometimes interfere with polymerization processes. The resulting poly(4-hydroxystyrene)-type polymers are known to be useful as binder resins in photoresist formulations for microlithography. google.com

Furthermore, the general class of acetophenone derivatives has been investigated for the development of materials with enhanced thermal stability and specific mechanical properties. sigmaaldrich.com The rigid aromatic structure of the acetophenone core contributes to the thermal stability of polymers derived from it.

Table 2: Potential Polymer Types and Applications from Acetophenone Derivatives

Polymer TypePotential Monomer/IntermediatePotential Applications
PolyacrylatesAcrylate derivative of this compoundAdhesives, Coatings, Photoresists
PolyestersDiol derivative of this compoundHigh-performance plastics, Fibers
Epoxy ResinsGlycidyl ether derivative of 4'-hydroxyacetophenoneAdvanced composites, Adhesives
Poly(vinyl ethers)Vinyl ether of this compoundPhotoresists, Coatings

This table outlines the potential for creating a diverse range of polymeric materials from acetophenone-based building blocks, suggesting the versatility of compounds like this compound in material science.

Theoretical and Computational Chemistry of 1 4 Oxan 2 Yloxy Phenyl Ethanone

Quantum Chemical Investigations into Molecular Structure and Electronic Distribution

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of molecules. For 1-[4-(Oxan-2-yloxy)phenyl]ethanone, these methods can predict bond lengths, bond angles, and dihedral angles, offering a detailed view of its geometry.

The molecular structure of this compound is characterized by a planar acetophenone (B1666503) group linked to a non-planar oxane ring via an ether oxygen. The planarity of the phenyl ring and the acetyl group is crucial for conjugation, which influences the electronic properties of the molecule. The oxane ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings.

The electronic distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative charge. In this compound, the carbonyl oxygen of the acetyl group and the ether oxygen are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the hydrogen atoms of the methyl group and the aromatic ring are regions of lower electron density (positive potential).

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. The HOMO is likely to be localized on the electron-rich phenoxy portion of the molecule, while the LUMO is expected to be centered on the acetyl group, indicating that the molecule can act as both an electron donor and acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Table 1: Predicted Geometrical Parameters of this compound based on Analogous Structures

ParameterPredicted ValueReference Compound(s)
C=O Bond Length (acetyl)~1.22 ÅAcetophenone
C-C Bond Length (phenyl ring)~1.39 - 1.41 ÅAcetophenone, Anisole
C-O Bond Length (ether)~1.36 Å (Ar-O), ~1.43 Å (O-Oxane)Anisole, Tetrahydropyranyl ethers
C-O-C Bond Angle (ether)~118°Anisole
Phenyl-C=O Dihedral Angle~0° (near planar)Acetophenone
Oxane Ring ConformationChairTetrahydropyran (B127337)

This table presents predicted values based on computational studies of similar molecules and general principles of organic chemistry.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This includes identifying transition states and calculating activation energies, which are crucial for understanding reaction kinetics.

A primary reaction pathway of interest is the cleavage of the ether linkage. Tetrahydropyranyl (THP) ethers are known to be labile under acidic conditions. wikipedia.orgthieme-connect.de The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack. wikipedia.org Depending on the specific reagents and conditions, this can lead to the formation of 4-hydroxyacetophenone and a derivative of the oxane ring. Computational studies can model the energy profile of this reaction, identifying the protonated intermediate and the transition state for the nucleophilic attack, thereby predicting the most likely cleavage products.

Another area of investigation is the reactivity of the acetophenone moiety. The carbonyl group can undergo nucleophilic addition, and the methyl group can participate in condensation reactions. For instance, the transfer hydrogenation of acetophenone has been studied, providing a basis for modeling similar reductions of this compound. researchgate.net Computational models can predict the stereoselectivity of such reactions by analyzing the energies of different transition states.

In Silico Prediction and Interpretation of Spectroscopic Signatures

Computational methods are powerful tools for predicting and interpreting the spectroscopic data of molecules, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: In silico IR spectra can be calculated using frequency analysis in DFT. For this compound, the most prominent peak is expected to be the C=O stretching vibration of the ketone, typically appearing around 1685 cm⁻¹. Other characteristic absorptions would include C-O-C stretching vibrations of the ether linkage in the 1250-1050 cm⁻¹ region and C-H stretching vibrations of the aromatic and aliphatic parts of the molecule. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted with good accuracy using computational methods. For ¹H NMR, the protons on the carbon adjacent to the ether oxygen are expected to be shifted downfield. The aromatic protons would show a splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The acetyl protons would appear as a singlet. In ¹³C NMR, the carbonyl carbon would have a characteristic downfield shift.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis spectrum. Substituted acetophenones typically show absorption bands related to π-π* and n-π* transitions. uq.edu.au The presence of the oxan-2-yloxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone.

Table 2: Predicted Spectroscopic Features for this compound

SpectroscopyFeaturePredicted Range/ValueBasis of Prediction
IRCarbonyl (C=O) Stretch1680 - 1690 cm⁻¹Data for substituted acetophenones
IREther (C-O-C) Stretch1250 - 1050 cm⁻¹Data for aryl alkyl ethers
¹H NMRAcetyl Protons (CH₃)~2.5 ppmData for acetophenone derivatives
¹H NMRAromatic Protons6.9 - 7.9 ppmData for 1,4-disubstituted benzenes
¹H NMROxane Protons (adjacent to O)3.5 - 4.0 ppmData for THP ethers
¹³C NMRCarbonyl Carbon>195 ppmData for acetophenone derivatives
UV-Visλ_max (π-π* transition)270 - 290 nmData for substituted acetophenones uq.edu.au

This table is a prediction based on known spectroscopic data for structurally similar compounds.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations can reveal the molecule's conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

Intermolecular Interactions: MD simulations are particularly useful for studying non-covalent interactions. In a condensed phase, molecules of this compound can interact with each other through various forces. The aromatic rings can engage in π-π stacking, while the carbonyl and ether oxygens can act as hydrogen bond acceptors. nih.gov Simulations can quantify the strength and geometry of these interactions, providing insight into the material's bulk properties. In a biological context, MD can be used to model the binding of this compound to a receptor, revealing the key intermolecular interactions that stabilize the complex.

Advanced Analytical Methodologies for Research Characterization of 1 4 Oxan 2 Yloxy Phenyl Ethanone and Its Derivatives

High-Resolution Mass Spectrometry Techniques for Precise Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. By providing a very accurate mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For 1-[4-(Oxan-2-yloxy)phenyl]ethanone, HRMS would be used to confirm its molecular formula, C₁₃H₁₆O₃. The expected monoisotopic mass would be calculated and compared to the experimentally determined value. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the sample for analysis.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, characteristic pieces of the molecule can be identified. For this compound, key fragmentation pathways would likely involve the cleavage of the ether linkage between the phenyl ring and the oxane ring, as well as loss of the acetyl group.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₁₃H₁₇O₃⁺221.1172
[M+Na]⁺C₁₃H₁₆NaO₃⁺243.0992
[C₈H₇O]⁺C₈H₇O⁺119.0491
[C₅H₉O₂]⁺C₅H₉O₂⁺101.0597

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the phenyl ring would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the oxane ring would show a complex pattern of multiplets due to their diastereotopic nature and coupling to each other. The acetyl group would present as a sharp singlet.

¹³C NMR would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group would be found at the downfield end of the spectrum. The aromatic carbons and the carbons of the oxane ring would appear in their characteristic regions.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and to confirm the connectivity between the different parts of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.5~26
Acetyl C=O-~197
Aromatic CH (ortho to C=O)~7.9~130
Aromatic CH (ortho to O)~7.0~116
Aromatic C (ipso-C=O)-~131
Aromatic C (ipso-O)-~160
Oxane CH (anomeric)~5.5~98
Oxane CH₂1.5-2.020-65

X-Ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This technique yields accurate bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would confirm the connectivity of the atoms and reveal the conformation of the oxane ring (likely a chair conformation) and its orientation relative to the phenyl ring. While some vendor information suggests that a crystal structure for this compound has been determined, the data is not publicly available. The existence of crystal structures for closely related ethanone (B97240) derivatives demonstrates the applicability of this technique. For instance, the crystal structure of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate has been reported, providing detailed solid-state conformational information for a similar molecular scaffold. chemspider.com

Table 3: Representative Crystallographic Data for an Ethanone Derivative

ParameterValue (for a representative ethanone derivative)
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)24.419
b (Å)10.147
c (Å)8.2410
α (°)90
β (°)90
γ (°)90
Data for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate chemspider.com

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.

IR Spectroscopy would show strong absorption bands for the carbonyl (C=O) group of the ketone, typically around 1680 cm⁻¹. The C-O stretching vibrations of the ether linkage and the aromatic ring would also be prominent. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the oxane ring would be just below 3000 cm⁻¹.

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the benzene ring would be expected to give strong Raman signals.

Together, these vibrational spectra serve as a molecular fingerprint, which can be used for rapid identification and assessment of purity.

Table 4: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C=O (ketone)Stretch~1680 (strong)~1680 (moderate)
C-O-C (ether)Asymmetric Stretch~1240 (strong)Weak
Aromatic C=CStretch~1600, ~1500 (moderate)~1600 (strong)
Aromatic C-HStretch~3050 (moderate)~3050 (strong)
Aliphatic C-HStretch~2850-2950 (moderate)~2850-2950 (strong)

Q & A

Q. How can researchers optimize the synthesis of 1-[4-(Oxan-2-yloxy)phenyl]ethanone for reproducibility?

  • Methodological Answer : Synthesis optimization involves nucleophilic substitution between 4-hydroxyacetophenone and oxane derivatives (e.g., oxolane or oxepane) under basic conditions. Key parameters include:
  • Catalyst Selection : Use potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl group .
  • Solvent System : Anhydrous acetone or DMF improves reaction efficiency by minimizing hydrolysis .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. What analytical methods are most reliable for validating the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Confirm the presence of the oxane ring (δ 3.5–4.5 ppm for ether protons) and acetyl group (δ 2.5 ppm) .
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (retention time ~8–10 min in 70% methanol/water) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]<sup>+</sup> at m/z 220.2 (calculated for C₁₃H₁₆O₃) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies indicate:
  • Short-Term : Stable at 4°C in amber vials for 30 days (degradation <2%) .
  • Long-Term : Store at -20°C under argon to prevent oxidation of the acetyl group .
  • Light Sensitivity : UV-Vis spectra show 10% decomposition after 72 hours under direct UV light .

Advanced Research Questions

Q. What reaction mechanisms explain the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer : The compound’s ether and acetyl groups enable hydrogen bonding with enzyme active sites. For example:
  • Cytochrome P450 Inhibition : Molecular docking reveals interactions with heme iron via the oxane oxygen, disrupting substrate binding (IC₅₀ = 12 µM) .
  • Kinase Assays : Competitive inhibition observed in ATP-binding pockets (e.g., EGFR kinase, Ki = 8.3 µM) .
  • Validation : Use fluorescence polarization assays to quantify binding affinity .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Yield discrepancies often arise from:
  • Moisture Sensitivity : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions) .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .
  • Byproduct Analysis : LC-MS identifies side-products (e.g., acetyl hydrolysis to carboxylic acids) .
  • Statistical Optimization : Apply response surface methodology (RSM) to identify optimal conditions .

Q. What strategies are effective for studying the compound’s photophysical properties in material science applications?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Measure λmax at 270 nm (π→π* transition of the aromatic system) .
  • Fluorescence Quenching : Titrate with metal ions (e.g., Fe³⁺) to assess chelation potential .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (4.2 eV) for optoelectronic applications .

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